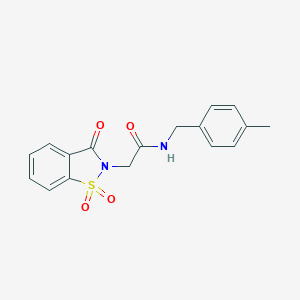
N-(2,5-dimethyl-1H-pyrrol-1-yl)benzamide
Overview
Description
N-(2,5-dimethyl-1H-pyrrol-1-yl)benzamide is a chemical compound known for its role in enhancing monoclonal antibody production in cell cultures.
Preparation Methods
The synthesis of N-(2,5-dimethyl-1H-pyrrol-1-yl)benzamide involves several steps. One common method includes the reaction of 2,5-dimethylpyrrole with benzoyl chloride under specific conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the process . Industrial production methods may involve optimization of these conditions to increase yield and purity.
Chemical Reactions Analysis
N-(2,5-dimethyl-1H-pyrrol-1-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: It can undergo substitution reactions where the pyrrole ring or the benzamide group is modified using different reagents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions applied.
Scientific Research Applications
N-(2,5-dimethyl-1H-pyrrol-1-yl)benzamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Mechanism of Action
The mechanism by which N-(2,5-dimethyl-1H-pyrrol-1-yl)benzamide exerts its effects involves several molecular targets and pathways:
Cell Growth Suppression: The compound suppresses cell growth, which can lead to increased cell-specific productivity.
Glucose Uptake: It enhances cell-specific glucose uptake rates, providing more energy for antibody production.
Adenosine Triphosphate (ATP) Levels: The compound increases intracellular ATP levels, which is essential for various cellular processes.
Glycosylation Control: It suppresses galactosylation on monoclonal antibodies, a critical quality attribute for therapeutic antibodies.
Comparison with Similar Compounds
N-(2,5-dimethyl-1H-pyrrol-1-yl)benzamide can be compared with other similar compounds, such as:
N-(2,5-dioxopyrrolidin-1-yl)benzamide: This compound also enhances monoclonal antibody production but may have different efficacy and side effects.
2,5-dimethylpyrrole derivatives: These derivatives share structural similarities and may exhibit similar biological activities.
The uniqueness of this compound lies in its specific ability to control glycosylation levels and enhance antibody production, making it a valuable tool in biotechnology and pharmaceutical industries .
Properties
IUPAC Name |
N-(2,5-dimethylpyrrol-1-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-10-8-9-11(2)15(10)14-13(16)12-6-4-3-5-7-12/h3-9H,1-2H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKNCKUPTAVGZJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1NC(=O)C2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 3-{[(2,5-dichlorophenyl)sulfonyl]amino}-4-methylbenzoate](/img/structure/B426622.png)
![2-[3-fluoro(methylsulfonyl)anilino]-N-(4-pyridinylmethyl)acetamide](/img/structure/B426624.png)
![2,3-dichloro-N-{2-[(2-furylmethyl)sulfanyl]ethyl}-4-methoxybenzenesulfonamide](/img/structure/B426625.png)
![2-{[(5-bromo-2-thienyl)sulfonyl]amino}-N-cyclohexylbenzamide](/img/structure/B426628.png)

![2-[3-fluoro(methylsulfonyl)anilino]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B426632.png)

![N-(2-methoxyethyl)-2-{[(4-methoxyphenyl)sulfonyl]amino}acetamide](/img/structure/B426634.png)
![N-(1,3-benzodioxol-5-yl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-fluoroanilino}acetamide](/img/structure/B426635.png)
![N-{4-[(2,5-dimethylanilino)sulfonyl]phenyl}-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B426636.png)

![2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]-N-(2-methoxybenzyl)acetamide](/img/structure/B426642.png)

